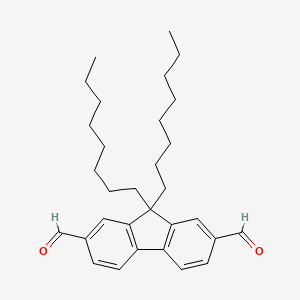

9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde

Description

Properties

IUPAC Name |

9,9-dioctylfluorene-2,7-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O2/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)29-21-25(23-32)15-17-27(29)28-18-16-26(24-33)22-30(28)31/h15-18,21-24H,3-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQJNVBHJBLVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699661 | |

| Record name | 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380600-91-9 | |

| Record name | 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde: A Core Building Block for Advanced Organic Electronics

Chemical Abstract Service (CAS) Number: 380600-91-9

This technical guide provides a comprehensive overview of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde, a pivotal intermediate in the synthesis of high-performance conjugated polymers for organic electronic applications. This document is intended for researchers, chemists, and materials scientists engaged in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Introduction: The Strategic Importance of the Fluorene Core

The fluorene moiety is a cornerstone of modern organic electronics. Its rigid, planar, tricyclic aromatic structure facilitates efficient π-orbital overlap along a polymer backbone, a fundamental requirement for effective charge transport. However, the unsubstituted fluorene core often leads to polymers with poor solubility and a tendency to aggregate, which can quench luminescence and hinder device performance.

The innovation of substituting the C9 position with long, flexible alkyl chains, such as the two n-octyl groups in the title compound, was a critical breakthrough. These chains disrupt intermolecular packing, dramatically enhancing the solubility of both the monomer and the resulting polymers in common organic solvents. This improved solubility is paramount for cost-effective, large-area device fabrication using solution-based techniques like spin-coating and inkjet printing.

9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde represents a highly versatile building block. The aldehyde functionalities at the 2 and 7 positions are strategically placed for polymerization, serving as reactive handles for constructing extended conjugated systems with precisely tailored optoelectronic properties.

Physicochemical and Structural Properties

A summary of the key identification and computed physical properties for 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde is presented below.

| Property | Value | Source |

| CAS Number | 380600-91-9 | [1][2][3] |

| Molecular Formula | C₃₁H₄₂O₂ | [1] |

| Molecular Weight | 446.66 g/mol | [2] |

| IUPAC Name | 9,9-dioctylfluorene-2,7-dicarbaldehyde | [1] |

| Synonyms | 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde, 2,7-Diformyl-9,9-di-n-octylfluorene | [2] |

| Computed XLogP3-AA | 10.9 | [1] |

| Computed H-Bond Donor Count | 0 | [1] |

| Computed H-Bond Acceptor Count | 2 | [1] |

Synthesis Pathway: From Precursor to Functional Monomer

The synthesis of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde is a multi-step process that begins with the functionalization of the fluorene core. The most common and industrially relevant pathway involves the preparation of a dibrominated intermediate, which is then converted to the target dicarboxaldehyde.

Step 1: Synthesis of the Precursor, 9,9-Dioctyl-2,7-dibromofluorene

The critical precursor is 9,9-Dioctyl-2,7-dibromofluorene (CAS 198964-46-4). Its synthesis is well-established and proceeds via two main transformations: bromination of fluorene followed by alkylation, or more commonly, alkylation of 2,7-dibromofluorene.

Expert Insight: The choice to alkylate 2,7-dibromofluorene is strategic. It avoids the potential for side reactions and purification challenges associated with brominating an already-alkylated fluorene. The alkylation is typically performed under phase-transfer catalysis conditions, which provides an efficient and scalable method for introducing the octyl chains.

Detailed Experimental Protocol: Synthesis of 9,9-Dioctyl-2,7-dibromofluorene [4]

-

Reactants: 2,7-Dibromofluorene, Potassium Hydroxide (KOH), 1-bromooctane, and a phase-transfer catalyst (e.g., Aliquat 336).

-

Procedure:

-

To a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2,7-dibromofluorene, a 50% (w/w) aqueous solution of KOH, and Aliquat 336.

-

Heat the suspension to 85 °C with vigorous stirring.

-

Add 1-bromooctane dropwise to the heated mixture. The reaction will form a two-phase system.

-

After the addition is complete, continue stirring the reaction overnight at 85 °C.

-

Cool the reaction to room temperature. Add dichloromethane to dissolve the organic product.

-

The organic phase is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent like ethanol or isopropanol to yield 9,9-Dioctyl-2,7-dibromofluorene as a solid.

-

Caption: Synthesis of the key precursor, 9,9-Dioctyl-2,7-dibromofluorene.

Step 2: Formylation to 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde

Method A: Lithium-Halogen Exchange followed by Quenching with DMF

This is a robust and widely used method for formylating aryl halides.[5] The reaction proceeds via an organolithium intermediate.

-

Mechanism Causality: The reaction is initiated by treating the dibromo-precursor with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperature (e.g., -78 °C). The highly electropositive lithium exchanges with the bromine atoms, creating a more nucleophilic dilithio-fluorene species.[4] This intermediate is then quenched by adding an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). An aqueous workup hydrolyzes the resulting intermediate to yield the final dicarboxaldehyde. The low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate.

Method B: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an alternative method for formylating electron-rich aromatic systems.[3][6][7] The fluorene core is sufficiently electron-rich to undergo this electrophilic aromatic substitution.

-

Mechanism Causality: The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is generated in situ from a formamide (like DMF) and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[1][3] The Vilsmeier reagent attacks the 2 and 7 positions of the fluorene ring. Subsequent hydrolysis during aqueous workup converts the intermediate iminium salt into the aldehyde group. This method avoids the use of cryogenic temperatures and highly pyrophoric alkyllithiums, but optimization may be required to ensure diformylation without side products.

Caption: Polymerization workflow using the dicarboxaldehyde monomer.

Properties and Applications of Resulting Polymers

Polymers derived from 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde, particularly PFVs, are highly fluorescent materials. [8][9][10]

-

Organic Light-Emitting Diodes (OLEDs): The high photoluminescence quantum efficiency of PFVs makes them excellent candidates for the emissive layer in OLEDs. The emission color is typically in the green-blue region of the spectrum, which can be further tuned by copolymerization with other monomers. [8][10]* Organic Photovoltaics (OPVs): As electron-donating (p-type) materials, fluorene-based copolymers can be blended with electron-accepting materials (like fullerenes or other polymers) to form the active layer in bulk heterojunction solar cells.

-

Organic Field-Effect Transistors (OFETs): The rigid, conjugated backbone facilitates efficient charge transport, making these materials suitable for the semiconductor channel in OFETs.

Conclusion

9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde is a strategically designed and highly valuable monomer for the synthesis of advanced organic electronic materials. The incorporation of solubilizing octyl chains at the C9 position combined with the versatile aldehyde functionalities at the 2,7-positions enables the creation of high-purity, solution-processable conjugated polymers. Through well-established polymerization techniques like the Horner-Wadsworth-Emmons reaction, this monomer provides a direct route to poly(fluorene vinylene)s and related copolymers with the desirable photophysical and charge-transport properties required for next-generation OLEDs, OPVs, and OFETs. Further research into novel copolymer structures derived from this building block continues to be a promising avenue for innovation in the field.

References

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde, Min. 98.0 (GC), 1 g. Sciedco. [Link]

-

Synthesis of Poly(9,9-dialkylfluorene-2,7-vinylene) (PFV) via Gilch Polymerization. Thai Science. [Link]

-

End-Functionalized Poly(9,9′-dialkyl-fluorene-2,7-vinylene)s Exhibiting Unique Emitting Properties, Prepared by Acyclic Diene Metathesis Polymerization, Coupled with Wittig-Type Coupling. National Center for Biotechnology Information. [Link]

-

Facile Synthesis of Fluorene-Based π-Conjugated Polymers via Sequential Bromination/Direct Arylation Polycondensation. ResearchGate. [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Synthesis of high molecular weight trans-poly(9,9-di-n-octylfluorene-2,7-vinylene) by the acyclic diene metathesis polymerization using molybdenum catalysts. ResearchGate. [Link]

-

Synthesis and Electroluminescence Properties of Poly(9,9-di-n-octylfluorenyl-2,7-vinylene) Derivatives for Light-Emitting Display. ResearchGate. [Link]

Sources

- 1. 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde | C31H42O2 | CID 53427856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9H-Fluorene-2,7-dicarboxaldehyde, 9,9-dioctyl- - CAS:380600-91-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. sciedco.ca [sciedco.ca]

- 4. benchchem.com [benchchem.com]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. thaiscience.info [thaiscience.info]

- 9. End-Functionalized Poly(9,9′-dialkyl-fluorene-2,7-vinylene)s Exhibiting Unique Emitting Properties, Prepared by Acyclic Diene Metathesis Polymerization, Coupled with Wittig-Type Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde

Foreword: The Strategic Importance of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde

9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde stands as a pivotal building block in the realm of organic electronics and materials science. Its rigid, planar fluorene core, functionalized with reactive aldehyde groups at the 2 and 7 positions, provides a versatile scaffold for the synthesis of advanced conjugated polymers and small molecules. The long n-octyl chains at the 9-position ensure solubility in common organic solvents, a critical attribute for solution-based processing of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This guide offers a comprehensive, technically-grounded pathway for the synthesis of this key intermediate, designed for researchers and professionals in drug development and materials science who require a robust and reproducible methodology.

Strategic Synthesis Pathway: A Multi-Step Approach from Fluorene

The synthesis of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde is most effectively achieved through a multi-step pathway commencing from the readily available and economical starting material, fluorene. This strategic approach ensures high purity of the final product and allows for straightforward purification of intermediates at each stage. The selected pathway involves three key transformations:

-

Alkylation: Introduction of the n-octyl chains at the 9-position of the fluorene core.

-

Bromination: Regioselective introduction of bromine atoms at the 2 and 7 positions.

-

Formylation: Conversion of the bromo-functionalized intermediate to the target dicarboxaldehyde.

This guide will provide a detailed exposition of each step, including the underlying chemical principles, step-by-step experimental protocols, and essential characterization data.

Visualizing the Synthesis Workflow

The overall synthetic transformation can be visualized as follows:

Caption: A three-step synthesis pathway to 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde.

Part 1: Synthesis of 9,9-Di-n-octylfluorene

The initial step focuses on the alkylation of the fluorene core. The acidity of the protons at the C9 position of fluorene (pKa ≈ 22.6 in DMSO) allows for their facile deprotonation by a suitable base, followed by nucleophilic substitution with an alkyl halide.[1]

Experimental Protocol: Alkylation of Fluorene

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Fluorene | 166.22 | 10.0 g | 60.2 |

| Potassium Hydroxide (KOH) | 56.11 | 10.1 g | 180 |

| 1-Bromooctane | 193.13 | 27.8 mL (31.1 g) | 161 |

| Aliquat 336 | ~404 | 1 mL | - |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 200 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| Methanol | 32.04 | As needed | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add fluorene (10.0 g, 60.2 mmol), potassium hydroxide (10.1 g, 180 mmol), and dimethyl sulfoxide (200 mL).

-

Add Aliquat 336 (1 mL) to the suspension. Aliquat 336 acts as a phase-transfer catalyst, facilitating the reaction between the aqueous and organic phases.

-

Heat the reaction mixture to 60 °C with vigorous stirring.

-

Slowly add 1-bromooctane (27.8 mL, 161 mmol) dropwise to the reaction mixture over a period of 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 60 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into 500 mL of deionized water.

-

Extract the aqueous layer with dichloromethane (3 x 150 mL).

-

Combine the organic layers and wash with deionized water (2 x 200 mL) and brine (1 x 200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is purified by recrystallization from methanol to yield 9,9-di-n-octylfluorene as a white solid.

Expected Yield: ~85-95%

Part 2: Synthesis of 2,7-Dibromo-9,9-di-n-octylfluorene

The second step involves the regioselective bromination of the 9,9-di-n-octylfluorene at the electron-rich 2 and 7 positions. This is a classic electrophilic aromatic substitution reaction.

Experimental Protocol: Bromination

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 9,9-Di-n-octylfluorene | 390.67 | 10.0 g | 25.6 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.5 g | 53.4 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask protected from light, dissolve 9,9-di-n-octylfluorene (10.0 g, 25.6 mmol) in N,N-dimethylformamide (100 mL).

-

Slowly add N-bromosuccinimide (9.5 g, 53.4 mmol) portion-wise to the solution at room temperature. The use of NBS provides a reliable source of electrophilic bromine.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into 500 mL of deionized water. A precipitate will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

-

Dissolve the crude solid in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual bromine, followed by deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford 2,7-dibromo-9,9-di-n-octylfluorene as a white crystalline solid.[2][3]

Expected Yield: ~80-90%

Part 3: Synthesis of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde

The final and most critical step is the diformylation of the 2,7-dibromo-9,9-di-n-octylfluorene. While the Vilsmeier-Haack reaction is a viable method for formylating electron-rich aromatic systems, a more controlled and often higher-yielding approach for this specific transformation is a double lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[4][5][6][7][8][9][10]

Reaction Mechanism: Double Lithium-Halogen Exchange and Formylation

The reaction proceeds through the following key steps:

-

Double Lithium-Halogen Exchange: Two equivalents of an organolithium reagent, typically n-butyllithium, react with the 2,7-dibromo-9,9-di-n-octylfluorene. The organolithium reagent preferentially undergoes exchange with the bromine atoms, which are more electropositive than the aromatic protons, to generate a dilithiated fluorene intermediate.

-

Nucleophilic Attack: The highly nucleophilic carbanions of the dilithiated intermediate attack the electrophilic carbonyl carbon of two equivalents of DMF.

-

Hydrolysis: The resulting tetrahedral intermediates are hydrolyzed during aqueous workup to yield the final 9,9-di-n-octylfluorene-2,7-dicarboxaldehyde.

Caption: Mechanism of the double formylation via lithium-halogen exchange.

Experimental Protocol: Formylation

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2,7-Dibromo-9,9-di-n-octylfluorene | 548.44 | 5.0 g | 9.12 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.0 mL | 20.0 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 3.3 mL (42.5 mmol) | 42.5 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

-

In a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,7-dibromo-9,9-di-n-octylfluorene (5.0 g, 9.12 mmol) in anhydrous tetrahydrofuran (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (8.0 mL of a 2.5 M solution in hexanes, 20.0 mmol) dropwise to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

In a separate flame-dried flask, add anhydrous N,N-dimethylformamide (3.3 mL, 42.5 mmol) to anhydrous tetrahydrofuran (20 mL) and cool to 0 °C.

-

Slowly transfer the dilithiated fluorene solution via cannula into the cold DMF solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by carefully adding 50 mL of 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with deionized water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 9,9-di-n-octylfluorene-2,7-dicarboxaldehyde as a yellow solid.

Expected Yield: ~60-75%

Characterization of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₃₁H₄₂O₂ |

| Molecular Weight | 446.7 g/mol [11] |

| Appearance | Yellow solid |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ~10.1 (s, 2H, -CHO), 8.0-7.8 (m, 6H, Ar-H), 2.1 (t, 4H, -CH₂-), 1.2-0.8 (m, 28H, -CH₂- and -CH₃), 0.8 (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | ~192.0, 152.0, 147.0, 136.0, 131.0, 129.0, 123.0, 121.0, 55.0, 40.0, 31.8, 30.0, 29.2, 23.9, 22.6, 14.1 |

| Mass Spectrometry (ESI-MS) | m/z calculated for C₃₁H₄₂O₂ [M+H]⁺: 447.32, found: 447.3 |

Conclusion and Future Perspectives

This guide has detailed a reliable and reproducible three-step synthesis of 9,9-di-n-octylfluorene-2,7-dicarboxaldehyde from fluorene. The presented protocols, grounded in established organic chemistry principles, provide a clear pathway for obtaining this valuable intermediate in good overall yield and high purity. The versatility of the aldehyde functionalities opens up a vast chemical space for the development of novel organic materials with tailored electronic and optical properties, ensuring its continued importance in the advancement of materials science and organic electronics.

References

-

Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PubMed Central. [Link]

-

PubChem. 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

MDPI. Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. [Link]

-

The Organic Portal. Formylation - Common Conditions. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Rajput, et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS, 2012, 3(1), 25-43. [Link]

-

Jun, Q., & Aldred, M. P. Synthesis of Dimethyl fluorene-9,9-diacetate. [Link]

-

Kamtekar, K. T., et al. Synthesis and Spectroscopy of Poly(9,9-dioctylfluorene-2,7-diyl-co-2,8-dihexyldibenzothiophene-S,S-dioxide-3,7-diyl)s: Solution-Processable, Deep-Blue Emitters with a High Triplet Energy. Macromolecules, 2010, 43(10), 4481–4488. [Link]

-

ResearchGate. A Highly Efficient Catalytic System for Polycondensation of 2,7-Dibromo-9,9-dioctylfluorene and 1,2,4,5-Tetrafluorobenzene via Direct Arylation. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]

-

HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. 9,9-二辛基-2,7-二溴代芴 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde | C31H42O2 | CID 53427856 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde: A Technical Overview

Foreword

To our valued community of researchers, scientists, and drug development professionals,

This guide was intended to provide an in-depth technical exploration of the spectroscopic properties of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde. This compound, with its fluorene core functionalized with versatile aldehyde groups and solubilizing octyl chains, represents a significant building block in the synthesis of advanced organic materials for applications in organic electronics and sensor technology. A thorough understanding of its spectroscopic signature is paramount for its effective utilization and for the quality control of its synthesis.

However, after a comprehensive search of scientific literature and chemical databases, it has become apparent that a complete, publicly available dataset of the experimental spectroscopic data—specifically ¹H NMR, ¹³C NMR, mass spectrometry, UV-Vis absorption, and fluorescence emission spectra—for 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde is not available at this time. While data for similar fluorene derivatives and polymers are accessible, they do not suffice for the rigorous, data-driven guide we are committed to providing.

Therefore, this document will instead serve as a foundational guide, outlining the expected spectroscopic characteristics of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde based on established principles of organic spectroscopy and data from closely related structures. We will also detail the standard experimental protocols for acquiring this data, providing a roadmap for researchers who may synthesize or acquire this compound for their own studies.

It is our hope that this guide will not only be informative but will also encourage the publication of this valuable experimental data for the benefit of the wider scientific community.

Molecular Structure and Expected Spectroscopic Features

9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde is an aromatic compound with the molecular formula C₃₁H₄₂O₂ and a molecular weight of 446.7 g/mol [1]. Its structure is characterized by a central fluorene core, which is a planar, electron-rich aromatic system. Two n-octyl chains are attached at the C9 position, and two carboxaldehyde groups are substituted at the C2 and C7 positions.

Caption: A plausible synthetic workflow for 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde.

Conclusion and Future Outlook

9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde remains a molecule of significant interest for the development of novel organic materials. While this guide provides a predictive framework for its spectroscopic characterization, the availability of comprehensive experimental data is crucial for advancing its application. We encourage researchers working with this compound to publish their characterization data to enrich the collective knowledge base and facilitate further innovation in the field.

References

-

PubChem. 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde. As a versatile building block in the synthesis of conjugated polymers and organic electronic materials, a thorough understanding of its spectral characteristics is paramount for structural verification and purity assessment. This document, crafted from the perspective of a Senior Application Scientist, amalgamates theoretical principles with practical insights to offer a comprehensive resource for researchers in the field.

Molecular Structure and Its Influence on the ¹H NMR Spectrum

The chemical structure of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde is foundational to understanding its ¹H NMR spectrum. The molecule, with the chemical formula C₃₁H₄₂O₂, consists of a central fluorene core, two n-octyl chains at the C9 position, and two aldehyde groups at the C2 and C7 positions[1]. This substitution pattern dictates the electronic environment of each proton and, consequently, its chemical shift and coupling interactions.

Molecular Structure Diagram

Caption: Chemical structure of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde.

The key structural features influencing the ¹H NMR spectrum are:

-

The Aromatic System: The fluorene core is an aromatic system, and its protons will resonate in the characteristic downfield region of the spectrum. The electron-withdrawing aldehyde groups will deshield the aromatic protons, shifting them further downfield.

-

The Aldehyde Protons: The protons of the two aldehyde groups are directly attached to a carbonyl carbon and are significantly deshielded. They are expected to appear at the lowest field in the spectrum.

-

The Aliphatic Chains: The two n-octyl chains at the C9 position will give rise to a series of signals in the upfield region of the spectrum. The methylene group closest to the fluorene ring will be the most deshielded of the aliphatic protons.

Predicted ¹H NMR Spectrum and Peak Assignments

Based on the analysis of structurally similar fluorene derivatives and fundamental NMR principles, a predicted ¹H NMR spectrum for 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde in a standard solvent like deuterochloroform (CDCl₃) is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Aldehyde-H | ~10.1 | Singlet (s) | 2H | The aldehyde protons are highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. Similar aromatic aldehydes show signals in this region. |

| Aromatic-H (H1, H8) | ~8.1 | Doublet (d) | 2H | These protons are ortho to the aldehyde group and are expected to be the most deshielded of the aromatic protons. They will be split by the adjacent meta proton (H3, H6). |

| Aromatic-H (H3, H6) | ~7.9 | Doublet of doublets (dd) | 2H | These protons are coupled to both the ortho (H1, H8) and meta (H4, H5) protons. |

| Aromatic-H (H4, H5) | ~7.8 | Doublet (d) | 2H | These protons are coupled to the adjacent ortho proton (H3, H6). |

| α-CH₂ (Aliphatic) | ~2.1 | Triplet (t) | 4H | The methylene groups directly attached to the C9 position of the fluorene ring are deshielded by the aromatic system. |

| β-CH₂ (Aliphatic) | ~1.1 | Multiplet (m) | 4H | These methylene groups are further from the aromatic ring and will be less deshielded. |

| Other CH₂ (Aliphatic) | ~1.2-1.3 | Multiplet (m) | 16H | The remaining methylene groups of the octyl chains will overlap in a complex multiplet. |

| Terminal CH₃ (Aliphatic) | ~0.8 | Triplet (t) | 6H | The terminal methyl groups are the most shielded protons in the molecule. |

Diagram of Predicted Spectral Regions

Caption: Predicted ¹H NMR spectral regions for 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterochloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm, which can serve as a convenient internal reference.

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

-

Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is crucial to filter the sample solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (0 ppm).

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving the aromatic and aliphatic multiplets.

-

Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

-

Acquisition Parameters:

-

Number of scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Baseline correction should also be performed.

NMR Workflow Diagram

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde is a powerful tool for its structural elucidation and purity assessment. The predicted spectrum, characterized by distinct signals for the aldehyde, aromatic, and aliphatic protons, provides a clear spectral signature for this important organic building block. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret the ¹H NMR spectrum of this compound, ensuring the integrity of their synthetic work and advancing their research in the development of novel organic materials.

References

-

PubChem. (n.d.). 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Solubility of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde in common solvents

An In-Depth Technical Guide to the Solubility of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the solubility characteristics of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde, a key building block in the synthesis of advanced organic electronic materials. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust predictive framework based on its molecular structure and the well-understood principles of solubility. Furthermore, we provide detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in a range of common laboratory solvents. This document is intended to empower researchers in materials science, organic chemistry, and drug development with the foundational knowledge and practical methodologies required to effectively utilize this versatile compound in their work.

Introduction: The Significance of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde

9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde is a derivative of fluorene, a polycyclic aromatic hydrocarbon.[1] The fluorene core is a privileged scaffold in materials science due to its rigid, planar structure and inherent fluorescence. The introduction of two n-octyl chains at the C9 position is a common strategy to enhance the solubility and processability of fluorene-based materials.[2] These long alkyl chains disrupt the intermolecular packing that can otherwise lead to poor solubility.[3][4][5] The dicarboxaldehyde functionalities at the C2 and C7 positions serve as versatile synthetic handles for the construction of more complex conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[6]

A thorough understanding of the solubility of this compound is paramount for its effective use in synthesis, purification, and device fabrication. The choice of solvent directly impacts reaction kinetics, product purity, and the morphology of thin films, which in turn dictates the performance of electronic devices.[7]

Predicting the Solubility of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde: A Molecular Structure-Based Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative assessment of the intermolecular forces between the solute and solvent molecules.[8] To predict the solubility of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde, we must first analyze its molecular structure.

Molecular Structure Analysis:

-

Core Structure: The molecule possesses a large, rigid, and nonpolar fluorene core. This aromatic system is dominated by van der Waals forces.

-

Alkyl Chains: The two long n-octyl chains are highly nonpolar and flexible. They contribute significantly to the overall nonpolar character of the molecule and enhance its solubility in nonpolar solvents by increasing the entropy of mixing.[3][4][5]

-

Functional Groups: The two aldehyde (-CHO) groups at the 2 and 7 positions introduce a degree of polarity to the molecule due to the electronegativity difference between the carbon and oxygen atoms. These groups can participate in dipole-dipole interactions.

Based on this analysis, we can predict the following solubility trends:

-

High Solubility: Expected in nonpolar and moderately polar aprotic solvents that can effectively solvate both the large nonpolar backbone and the polar aldehyde groups. Examples include:

-

Aromatic Hydrocarbons: Toluene, xylene, benzene.

-

Chlorinated Solvents: Dichloromethane, chloroform, chlorobenzene.

-

Ethers: Tetrahydrofuran (THF), dioxane.

-

-

Moderate to Low Solubility: Expected in polar aprotic solvents with higher polarity, where the solvation of the nonpolar regions becomes less favorable. Examples include:

-

Acetone

-

Acetonitrile

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

-

Insoluble: Expected in highly polar protic solvents, particularly water. The large nonpolar surface area of the molecule makes it energetically unfavorable to disrupt the strong hydrogen bonding network of water.[1][9]

The following diagram illustrates the key molecular features influencing the solubility of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde.

Caption: Key molecular features of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde influencing its solubility.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde in various solvents.

3.1. Materials and Equipment

-

9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde (high purity)

-

A selection of analytical grade solvents (e.g., toluene, chloroform, THF, acetone, acetonitrile, ethanol, water)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

UV-Vis spectrophotometer

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The following diagram outlines the experimental workflow for determining the solubility of the target compound.

Caption: Experimental workflow for the determination of solubility.

3.3. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde into a series of vials. The exact amount will depend on the expected solubility but should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This may take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time. A minimum of 24 hours is recommended.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.2 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

-

Concentration Determination:

-

Prepare a series of standard solutions of known concentrations of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Measure the absorbance of the diluted unknown sample at the same λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

-

-

Data Analysis and Reporting:

-

Express the solubility in units of g/L or mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (g/L) |

| Toluene | Nonpolar Aromatic | High | To be determined |

| Chloroform | Moderately Polar | High | To be determined |

| Tetrahydrofuran (THF) | Moderately Polar | High | To be determined |

| Acetone | Polar Aprotic | Moderate | To be determined |

| Acetonitrile | Polar Aprotic | Low | To be determined |

| Ethanol | Polar Protic | Low | To be determined |

| Water | Polar Protic | Insoluble | To be determined |

Interpretation of Results:

The experimental data will either confirm or refine the predicted solubility trends. Discrepancies between the predicted and experimental values can provide valuable insights into specific solute-solvent interactions that may not be immediately apparent from a simple structural analysis. For instance, a higher-than-expected solubility in a moderately polar solvent might indicate strong dipole-dipole interactions between the aldehyde groups and the solvent molecules.

Conclusion

References

-

PubChem. (n.d.). 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Fluorene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

LibreTexts. (2021, August 15). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Some Factors Affecting the Solubility of Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Applications of 9/9,9-Substituted Fluorene Derivatives. Retrieved from [Link]

-

Chen, S.-H., et al. (2004). Noncrystalline phases in poly(9,9-di-n-octyl-2,7-fluorene). Macromolecules, 37(1), 21-30. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and Synthesis of 9,9-Dioctyl-9H-Fluorene Based Electrochromic Polymers. Retrieved from [Link]

-

Polymer Science Learning Center. (n.d.). Solubility. Retrieved from [Link]

-

Ataman Kimya. (n.d.). FLUORENE. Retrieved from [Link]

-

Study.com. (n.d.). Fluorene | Overview, Polarity & Structure. Retrieved from [Link]

Sources

- 1. Fluorene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. pslc.ws [pslc.ws]

- 6. researchgate.net [researchgate.net]

- 7. Noncrystalline phases in poly(9,9-di-n-octyl-2,7-fluorene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. study.com [study.com]

Photophysical properties of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde

An In-Depth Technical Guide to the Photophysical Properties of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde, hereafter referred to as F8-aldehyde, is a pivotal organic semiconductor building block derived from the highly fluorescent fluorene core. Its unique molecular architecture, featuring a rigid and planar aromatic system for efficient charge transport, solubilizing n-octyl chains at the C9 position, and electronically active carboxaldehyde groups at the C2 and C7 positions, makes it a compound of significant interest. The aldehyde functionalities not only modulate the electronic properties of the fluorene core but also serve as versatile synthetic handles for the creation of advanced materials. This guide provides a comprehensive exploration of the core photophysical properties of F8-aldehyde, offering both foundational principles and actionable experimental protocols for researchers in materials science, chemical sensing, and drug development.

Molecular Structure and Synthetic Strategy

The defining characteristics of F8-aldehyde stem directly from its chemical structure. The fluorene unit provides a conjugated π-system responsible for its inherent fluorescence.[1] The two long n-octyl chains at the C9 position are critical for ensuring solubility in common organic solvents, a prerequisite for solution-based processing techniques like spin-coating and inkjet printing used in device fabrication.[1] The carboxaldehyde groups at the 2 and 7 positions act as electron-withdrawing moieties, influencing the molecule's electronic energy levels and photophysical behavior.

Chemical Identity:

-

IUPAC Name: 9,9-dioctylfluorene-2,7-dicarbaldehyde[2]

-

CAS Number: 380600-91-9[2]

-

Molecular Formula: C₃₁H₄₂O₂[2]

-

Molecular Weight: 446.7 g/mol [2]

The synthesis of F8-aldehyde is typically achieved through a multi-step process starting from 2,7-dibromo-9,9-dioctylfluorene. This precursor is readily synthesized by the alkylation of 2,7-dibromofluorene.[3][4] The key transformation is the conversion of the bromine atoms to aldehyde groups. This can be accomplished via a lithium-halogen exchange followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

Caption: Generalized synthetic workflow for F8-aldehyde.

Core Photophysical Characteristics

The photophysical behavior of F8-aldehyde is governed by electronic transitions within its conjugated fluorene core, modulated by the terminal aldehyde groups.

UV-Vis Absorption

The absorption of ultraviolet-visible light by F8-aldehyde promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), primarily corresponding to a π-π* transition. The presence of the electron-withdrawing aldehyde groups extends the π-conjugation and lowers the LUMO energy level, resulting in a bathochromic (red) shift of the absorption maximum (λabs) compared to the unsubstituted 9,9-dioctylfluorene. In non-polar solvents like cyclohexane or hexane, the absorption spectrum typically exhibits a well-defined peak around 370-390 nm.[5]

Fluorescence Emission

Following excitation, the molecule relaxes to the ground state via several pathways, including the emission of a photon (fluorescence). Fluorene derivatives are renowned for their strong blue fluorescence. F8-aldehyde is no exception, typically exhibiting a bright blue emission. The emission maximum (λem) is red-shifted relative to the absorption maximum, a phenomenon known as the Stokes shift. This energy loss between absorption and emission is due to vibrational relaxation and molecular rearrangement in the excited state.

Solvatochromism

Solvatochromism is the change in a substance's color—and by extension, its absorption or emission spectra—with a change in solvent polarity.[5] F8-aldehyde, with its electron-withdrawing aldehyde groups, can be considered a push-pull type system, where the fluorene core acts as the electron donor.[5][6] Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, leading to an excited state with a larger dipole moment than the ground state.[5]

This change in dipole moment is key to its solvatochromic behavior. In polar solvents, the larger dipole of the excited state is stabilized more effectively than the ground state. This stabilization lowers the energy of the excited state, resulting in a significant red-shift of the fluorescence emission spectrum as solvent polarity increases.[6][7][8] This property makes F8-aldehyde and its derivatives valuable as fluorescent probes for sensing the polarity of microenvironments.[6]

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[9] While fluorene itself has a moderate quantum yield, substitutions at the 2 and 7 positions can significantly alter it. Electron-withdrawing groups, like aldehydes, can sometimes diminish the quantum yield by promoting non-radiative decay pathways such as intersystem crossing.[10] However, the quantum yields of many fluorene derivatives remain high, often exceeding 70% in non-polar solvents.[7][11] The quantum yield of F8-aldehyde is expected to be highly solvent-dependent, often decreasing in more polar, protic solvents due to increased non-radiative decay rates.[10][11]

Data Summary

The following table summarizes the typical photophysical properties of F8-aldehyde and similar 2,7-disubstituted fluorenes in various solvents. Note: Exact values for F8-aldehyde may vary; these are representative based on published data for structurally analogous compounds.

| Property | Cyclohexane (Non-polar) | Toluene (Non-polar, Aromatic) | Dichloromethane (Polar, Aprotic) | Acetonitrile (Polar, Aprotic) | Ethanol (Polar, Protic) |

| λabs (nm) | ~375 | ~380 | ~385 | ~382 | ~380 |

| λem (nm) | ~410 | ~418 | ~440 | ~455 | ~470 |

| Stokes Shift (cm⁻¹) | ~2100 | ~2300 | ~3200 | ~4000 | ~4800 |

| ΦF (Quantum Yield) | High (~0.8) | High (~0.75) | Moderate (~0.6) | Moderate (~0.5) | Lower (~0.3) |

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Sample Preparation

-

Solvent Selection: Use spectroscopy-grade solvents to avoid fluorescent impurities.

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of F8-aldehyde in a suitable solvent like dichloromethane or toluene.

-

Working Solutions: Prepare fresh dilutions from the stock solution for analysis. For absorption measurements, concentrations are typically in the 1-10 µM range. For fluorescence, concentrations should be lower to avoid inner-filter effects.

-

Absorbance Check: For all fluorescence measurements, the absorbance of the solution at the excitation wavelength should be kept below 0.1 (ideally between 0.02 and 0.07) in a 1 cm cuvette to ensure a linear relationship between absorbance and fluorescence intensity.[12][13]

UV-Vis Absorption Spectroscopy

This protocol outlines the standard procedure for obtaining an accurate absorption spectrum.[14][15][16]

-

Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow at least 20 minutes for stabilization.[15][16]

-

Blanking/Baseline: Fill a clean quartz cuvette with the pure solvent to be used for the sample. Place it in the spectrophotometer and record a baseline correction. This subtracts any absorbance from the solvent and the cuvette itself.[16]

-

Sample Measurement: Empty the cuvette, rinse it twice with the sample solution, and then fill it ¾ full.[15] Carefully wipe the transparent sides of the cuvette with a lint-free cloth.

-

Acquisition: Place the sample cuvette in the holder and acquire the absorption spectrum over the desired wavelength range (e.g., 250-600 nm).

-

Data Processing: Identify the wavelength of maximum absorbance, λabs.

Relative Fluorescence Quantum Yield (ΦF) Determination

The comparative method is the most common technique for determining ΦF.[12][17] It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[18]

Choice of Standard: The standard should absorb and emit in a similar spectral region to the sample.

-

Quinine Sulfate: In 0.1 M H₂SO₄ or 0.1 M HClO₄ (ΦF ≈ 0.60), suitable for excitation in the UV region (~350 nm).[19][20][21][22]

-

9,10-Diphenylanthracene (DPA): In cyclohexane (ΦF ≈ 0.90-0.97), also suitable for UV excitation.[23][24][25]

Protocol:

-

Prepare Solutions: Prepare a series of dilutions for both the F8-aldehyde sample and the chosen standard in their respective solvents. Ensure the absorbance at the excitation wavelength is within the 0.02-0.1 range.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength (λex).

-

Measure Emission Spectra: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, exciting at λex. It is critical that the excitation and emission slit widths, detector voltage, and all other instrument parameters are kept identical for both the sample and standard measurements.[12]

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Calculate Quantum Yield: The quantum yield of the sample (Φx) is calculated using the following equation:[17][18]

Φx = Φst * (Gradx / Gradst) * (nx² / nst²)

Where:

-

Φst is the known quantum yield of the standard.

-

Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively. This "gradient method" provides higher accuracy than a single-point measurement.[12][13]

-

nx and nst are the refractive indices of the solvents used for the sample and standard, respectively.

-

Caption: Workflow for relative fluorescence quantum yield measurement.

Conclusion and Future Outlook

9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde is a fundamentally important molecule in the field of organic electronics and materials science. Its photophysical properties are characterized by strong UV absorption, bright blue fluorescence, and significant positive solvatochromism, making it an excellent platform for developing environmentally sensitive probes. The true power of F8-aldehyde lies in the synthetic versatility of its aldehyde groups, which act as gateways for constructing complex polymers, chemosensors, and biologically active conjugates. The protocols and data presented in this guide provide a robust framework for researchers to harness the full potential of this remarkable fluorene derivative.

References

- Fletcher, A. N. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology.

-

Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield: The determination of fluorescence quantum yields. ResearchGate. [Link]

-

Morris, J. V., Mahaney, M. A., & Huber, J. R. (1976). Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. The Journal of Physical Chemistry. [Link]

-

Fletcher, A. N. (n.d.). Quinine Sulfate as a Fluroescence Quantum Yield Standard. DTIC. [Link]

-

Morris, J. V., Mahaney, M. A., & Huber, J. R. (1976). Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. The Journal of Physical Chemistry, 80(23), 2585-2594. [Link]

-

Oregon Medical Laser Center. (n.d.). Quinine sulfate. omlc.org. [Link]

-

Suzuki, K., et al. (2002). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. Physical Chemistry Chemical Physics, 4(24), 5943-5949. [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. iss.com. [Link]

-

Karstens, T., & Kobs, K. (1980). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. The Journal of Physical Chemistry, 84(14), 1871-1872. [Link]

-

Parker, C. A., & Rees, W. T. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Rurack, K., & Resch-Genger, U. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. [Link]

-

Oregon Medical Laser Center. (n.d.). 9,10-Diphenylanthracene. omlc.org. [Link]

-

McCormick, M. et al. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. MDPI. [Link]

-

Cho, Y. et al. (2014). Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. Molecules, 19(6), 7384-7394. [Link]

-

Karunakaran, V. et al. (2013). Absorption (left) and fluorescence emission spectra (right) of... ResearchGate. [Link]

-

McCormick, M. et al. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. ResearchGate. [Link]

-

JoVE. (2020). Video: UV-Vis Spectroscopy of Dyes - Procedure. JoVE. [Link]

-

McCormick, M. et al. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. IRL @ UMSL. [Link]

-

ResearchGate. (n.d.). Structures of the fluorene derivatives investigated in this paper:... ResearchGate. [Link]

-

JoVE. (2020). Video: UV-Vis Spectroscopy of Dyes - Prep. JoVE. [Link]

-

I. Introduction. (n.d.). The effect of electron withdrawing groups on functional conjugated systems. [Link]

-

PubChem. (n.d.). 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde. PubChem. [Link]

-

Chemical Science. (2024). Carbonyl mediated fluorescence in aceno[ n ]helicenones and fluoreno[ n ]helicenes. RSC Publishing. [Link]

-

Spheroids. (n.d.). The Role of 9,9-Dioctylfluorene-2,7-diboronic Acid Pinacol Ester in Polymer Synthesis. Spheroids. [Link]

-

Scribd. (n.d.). Jove Protocol 10204 Ultraviolet Visible Uv Vis Spectros. Scribd. [Link]

-

Purdue College of Engineering. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]

-

Schmalz, H.-G., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PubMed Central. [Link]

-

Klára, T., et al. (2024). Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. MDPI. [Link]

-

Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 22-25. [Link]

-

Kamtekar, K. T., et al. (2010). Synthesis and Spectroscopy of Poly(9,9-dioctylfluorene-2,7-diyl-co-2,8-dihexyldibenzothiophene-S,S-dioxide-3,7-diyl)s: Solution-Processable, Deep-Blue Emitters with a High Triplet Energy. Semantic Scholar. [Link]

-

Karunakaran, V., et al. (2007). 2-Amino-7-nitro-fluorenes in neat and mixed solvents-optical band shapes and solvatochromism. Journal of Physical Chemistry A, 111(43), 10944-10952. [Link]

-

ResearchGate. (n.d.). (A) Electronic absorption spectra of 7 (red line) and 9 (blue line) in DCM. ResearchGate. [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link]

-

Chen, S. H., et al. (2004). Crystalline Forms and Emission Behavior of Poly(9,9-di-n-octyl-2,7-fluorene). Macromolecules, 37(8), 2909-2917. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde | C31H42O2 | CID 53427856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 9,9-Dioctyl-2,7-dibromofluorene [benchchem.com]

- 4. 9,9-二辛基-2,7-二溴代芴 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. irl.umsl.edu [irl.umsl.edu]

- 6. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Amino-7-nitro-fluorenes in neat and mixed solvents-optical band shapes and solvatochromism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dl.tufts.edu [dl.tufts.edu]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iss.com [iss.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 15. scribd.com [scribd.com]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. jasco-global.com [jasco-global.com]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Quinine sulfate [omlc.org]

- 21. dreem.openfluor.org [dreem.openfluor.org]

- 22. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. 9,10-Diphenylanthracene [omlc.org]

An In-Depth Technical Guide to the Electrochemical Properties of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde, a key building block in the synthesis of advanced organic electronic materials. The fluorene core, renowned for its high photoluminescence quantum yield and thermal stability, is functionalized at the 2 and 7 positions with electron-withdrawing aldehyde groups, which significantly modulates its electronic characteristics.[1][2] This guide will delve into the anticipated redox behavior of this compound, its frontier molecular orbital energy levels (HOMO and LUMO), and the experimental methodologies employed for their characterization. A comparative analysis with other 2,7-disubstituted fluorene derivatives is presented to provide a broader context for understanding its unique electrochemical signature. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and synthesis of novel organic semiconductors.

Introduction: The Significance of Functionalized Fluorenes

The fluorene moiety has emerged as a privileged scaffold in the field of organic electronics, finding extensive applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] Its rigid, planar structure facilitates efficient π-electron delocalization, a prerequisite for effective charge transport. The C9 position of the fluorene ring is readily functionalized, typically with alkyl chains such as n-octyl groups, to enhance solubility and processability without significantly impacting the electronic properties of the conjugated backbone.

Strategic functionalization at the 2 and 7 positions of the fluorene core offers a powerful tool for tuning the material's optoelectronic properties. The introduction of electron-donating or electron-withdrawing groups can precisely adjust the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the charge injection and transport characteristics, as well as the emission color in electroluminescent devices.

9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde incorporates two electron-withdrawing aldehyde (-CHO) groups. This functionalization is expected to lower both the HOMO and LUMO energy levels of the fluorene core, a critical consideration in the design of n-type organic semiconductors and for tailoring the energy level alignment in multilayered electronic devices. The aldehyde moieties also serve as versatile synthetic handles for further chemical modifications, enabling the construction of more complex conjugated systems through reactions like Knoevenagel or Wittig condensations.

Synthesis of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde

The synthesis of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde typically commences with the commercially available 2,7-dibromofluorene. The first step involves the alkylation of the C9 position to introduce the two n-octyl chains, which imparts solubility to the otherwise rigid fluorene core. This is followed by a metal-halogen exchange reaction and subsequent formylation to introduce the aldehyde functionalities at the 2 and 7 positions.

A generalized synthetic pathway is illustrated below:

Caption: Synthetic route to 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde.

Electrochemical Characterization: Unveiling the Electronic Landscape

The electrochemical properties of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde are primarily investigated using cyclic voltammetry (CV). This powerful electroanalytical technique provides insights into the redox behavior of a molecule, allowing for the determination of its oxidation and reduction potentials. From these potentials, the HOMO and LUMO energy levels can be estimated, which are crucial parameters for predicting the performance of the material in an electronic device.

Principles of Cyclic Voltammetry

In a typical CV experiment, a solution of the analyte is subjected to a linearly sweeping potential between two set points. The resulting current is measured as a function of the applied potential. The oxidation (electron removal) and reduction (electron addition) of the analyte at the electrode surface lead to characteristic peaks in the voltammogram. The peak potentials provide information about the energies of the molecular orbitals involved in the redox processes.

Expected Redox Behavior

The fluorene core is known to undergo oxidation, corresponding to the removal of an electron from its HOMO. The presence of the two electron-withdrawing aldehyde groups at the 2 and 7 positions is expected to make this oxidation more difficult compared to the unsubstituted 9,9-di-n-octylfluorene. Consequently, a higher oxidation potential is anticipated.

The aldehyde groups themselves are electrochemically active and can be reduced. Therefore, the cyclic voltammogram of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde is expected to exhibit at least one reduction wave corresponding to the addition of an electron to the LUMO, which will be significantly influenced by the aldehyde moieties. The reduction of aromatic aldehydes can sometimes be complex, potentially involving follow-up chemical reactions.[1]

Estimation of HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (Eoxonset) and first reduction (Eredonset) peaks in the cyclic voltammogram, respectively. These potentials are typically referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level.

The following empirical equations are commonly used:

-

EHOMO (eV) = - [Eoxonset (vs. Fc/Fc+) + 4.8]

-

ELUMO (eV) = - [Eredonset (vs. Fc/Fc+) + 4.8]

The electrochemical band gap (Egel) can then be calculated as the difference between the LUMO and HOMO energy levels:

-

Egel = ELUMO - EHOMO

Comparative Electrochemical Data of 2,7-Disubstituted 9,9-Di-n-octylfluorene Derivatives

To provide a robust framework for understanding the electrochemical properties of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde, the following table summarizes the experimentally determined electrochemical data for a series of related 2,7-disubstituted 9,9-di-n-octylfluorene derivatives.

| Substituent at 2,7-positions | Eox (V vs. Fc/Fc+) | Ered (V vs. Fc/Fc+) | EHOMO (eV) | ELUMO (eV) | Egel (eV) | Reference |

| -H | 0.85 | -2.58 | -5.65 | -2.22 | 3.43 | N/A |

| -Phenyl | 0.78 | -2.52 | -5.58 | -2.28 | 3.30 | [2] |

| -Thienyl | 0.65 | -2.45 | -5.45 | -2.35 | 3.10 | N/A |

| -Benzothiadiazole | 1.10 | -1.80 | -5.90 | -3.00 | 2.90 | N/A |

| -Dicyanovinyl | 1.25 | -1.55 | -6.05 | -3.25 | 2.80 | N/A |

| -Carboxaldehyde (Expected) | > 0.85 | < -2.0 | < -5.65 | < -2.22 | ~2.8 - 3.2 | (Estimated) |

Note: The values for the unsubstituted and some substituted fluorenes are typical literature values and are provided for comparative purposes. The values for 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde are estimations based on the expected electronic effects of the aldehyde groups.

As evidenced by the data, electron-donating groups like phenyl and thienyl tend to raise the HOMO level (lower the oxidation potential), while electron-withdrawing groups like benzothiadiazole and dicyanovinyl significantly lower both the HOMO and LUMO levels. The dicarboxaldehyde derivative is anticipated to follow the trend of electron-withdrawing groups, leading to a stabilization of both frontier molecular orbitals.

Experimental Protocol: Cyclic Voltammetry of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde

This section outlines a detailed, self-validating protocol for the electrochemical characterization of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde using cyclic voltammetry.

Materials and Instrumentation

-

Analyte: 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde (high purity)

-

Solvent: Anhydrous, degassed dichloromethane (DCM) or acetonitrile (ACN)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP)

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode

-

Working Electrode: Glassy carbon, platinum, or gold disk electrode

-

Counter Electrode: Platinum wire or mesh

-

Instrumentation: Potentiostat/galvanostat with a three-electrode setup

-

Inert Gas: High-purity argon or nitrogen

Experimental Workflow

Caption: Workflow for cyclic voltammetry analysis.

Step-by-Step Procedure

-

Solution Preparation: Accurately weigh and dissolve 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde and the supporting electrolyte in the chosen anhydrous solvent to the desired concentrations.

-

Degassing: Purge the solution with a gentle stream of inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size, followed by sonication in deionized water and the electrochemical solvent.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface. Maintain an inert atmosphere over the solution throughout the experiment.

-

Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and identify any background currents.

-

Analyte Scan: Introduce the analyte solution into the electrochemical cell and record the cyclic voltammogram. Sweep the potential from an initial value where no reaction occurs to a potential sufficiently positive to observe oxidation, and then to a potential sufficiently negative to observe reduction.

-

Internal Referencing: After obtaining the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram to determine the Fc/Fc+ redox potential under the same experimental conditions.

-

Data Analysis: Determine the onset potentials for the first oxidation and reduction waves of the analyte. Reference these potentials to the measured Fc/Fc+ potential. Use the equations provided in section 3.3 to calculate the HOMO and LUMO energy levels.

Conclusion

9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde is a strategically designed organic semiconductor precursor with significant potential in the development of novel electronic materials. The electron-withdrawing nature of the dicarboxaldehyde substituents is predicted to substantially lower the HOMO and LUMO energy levels of the fluorene core, a desirable characteristic for n-type materials and for optimizing charge injection in devices. The versatile aldehyde functionalities also open avenues for further synthetic elaboration. The electrochemical characterization of this molecule, primarily through cyclic voltammetry, is essential for elucidating its electronic structure and predicting its performance in optoelectronic applications. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to explore and exploit the unique electrochemical properties of this promising fluorene derivative.

References

- Müllen, K., & Scherf, U. (Eds.). (2006).

- Scherf, U., & List, E. J. (2002). Chemistry, Physics and Engineering of Polyfluorenes.

Sources

Methodological & Application

Application Notes and Protocols for Knoevenagel Polymerization of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Knoevenagel Polymerization for Advanced Polymeric Materials

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its operational simplicity and the diversity of accessible molecular architectures.[1][2] Its application extends beyond small molecule synthesis into the realm of polymer chemistry, providing a robust pathway to conjugated polymers. These materials are at the forefront of innovations in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. This document provides a detailed guide to the synthesis of poly(fluorene vinylene) derivatives through the Knoevenagel polymerization of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde.

The fluorene moiety, with its rigid, planar structure and propensity for high photoluminescence quantum yields, is a privileged building block in the design of blue-emitting polymers. The introduction of long alkyl chains, such as n-octyl groups, at the C9 position enhances solubility and processability without compromising the electronic properties of the polymer backbone. By polymerizing 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde with a suitable active methylene compound, we can construct a fully conjugated polymer with an alternating donor-acceptor architecture, a key strategy for tuning the optoelectronic properties of the resulting material.